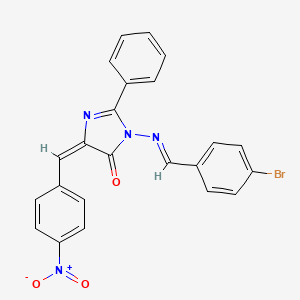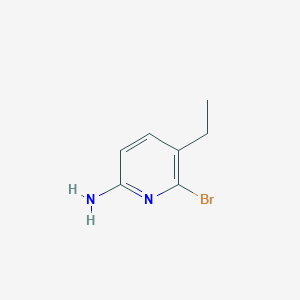![molecular formula C11H9N3S B12930384 Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- CAS No. 96911-77-2](/img/structure/B12930384.png)
Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure combining an imidazole ring and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of thiourea with acetone and 3-pyridinecarboxaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize costs .
化学反応の分析
Types of Reactions
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in chloroform at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b]thiazole derivatives.
Substitution: Formation of halogenated imidazo[2,1-b]thiazole derivatives.
科学的研究の応用
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death.
Pathway Modulation: It affects signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway, which is involved in inflammation and cancer.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring fused to an imidazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Uniqueness
2-methyl-6-(pyridin-3-yl)imidazo[2,1-b]thiazole is unique due to its specific fused ring structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
特性
CAS番号 |
96911-77-2 |
|---|---|
分子式 |
C11H9N3S |
分子量 |
215.28 g/mol |
IUPAC名 |
2-methyl-6-pyridin-3-ylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H9N3S/c1-8-6-14-7-10(13-11(14)15-8)9-3-2-4-12-5-9/h2-7H,1H3 |
InChIキー |
OONYAICUGGUCAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=C(N=C2S1)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B12930308.png)

methanone](/img/structure/B12930317.png)
![6-chloro-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B12930324.png)
![9H-Purin-2-amine, 6-chloro-9-[[2-(chloromethyl)phenyl]methyl]-](/img/structure/B12930331.png)

![4-Amino-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B12930343.png)

![2-[(2-Oxopropyl)sulfanyl]acetamide](/img/structure/B12930351.png)
![Spiro[chromane-4,1'-cyclopropane]-8-carboxylic acid](/img/structure/B12930352.png)
![2-Bromo-7-(dimethoxy(pyridin-3-yl)methyl)imidazo[5,1-b]thiazole](/img/structure/B12930357.png)

